molecular formula C16H24O B12058802 (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol

(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol

Cat. No.: B12058802
M. Wt: 232.36 g/mol
InChI Key: WTQIZFCJMGWUGZ-QEJZJMRPSA-N
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Description

(+)-8-Phenylmenthol is a chiral compound derived from menthol, characterized by the presence of a phenyl group attached to the eighth carbon of the menthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-8-Phenylmenthol typically involves the following steps:

    Starting Material: The process begins with the commercially available menthol.

    Grignard Reaction: The phenyl group is introduced via a Grignard reaction, where phenylmagnesium bromide reacts with menthol.

    Purification: The resulting product is purified using chromatographic techniques to obtain pure (+)-8-Phenylmenthol.

Industrial Production Methods

Industrial production of (+)-8-Phenylmenthol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of menthol and phenylmagnesium bromide are used.

    Automated Purification: Industrial-scale chromatographic systems are employed for purification.

    Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-8-Phenylmenthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to menthol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields menthol derivatives.

    Substitution: Results in substituted phenylmenthol compounds.

Scientific Research Applications

(+)-8-Phenylmenthol has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential effects on biological systems.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:

    TRPM8 Channels: It activates transient receptor potential melastatin-8 (TRPM8) channels, leading to a cooling sensation.

    Nociceptors: Initially stimulates and then desensitizes nociceptors, contributing to its analgesic effects.

    Central Analgesic Pathways: May activate central pathways involved in pain relief.

Comparison with Similar Compounds

Similar Compounds

    Menthol: The parent compound, widely used for its cooling and analgesic properties.

    (-)-Menthol: The enantiomer of menthol, with similar but distinct effects.

    8-Phenylmenthone: An oxidized derivative of (+)-8-Phenylmenthol.

Uniqueness

(+)-8-Phenylmenthol is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other menthol derivatives.

Properties

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1

InChI Key

WTQIZFCJMGWUGZ-QEJZJMRPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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